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Introduction

Envonalkib (TQ-B3139) is a potent, novel, small-molecule tyrosine kinase inhibitor (TKI)
targeting Anaplastic Lymphoma Kinase (ALK), c-Met, and ROSL1.[1][2] Preclinical data have
demonstrated its superiority over crizotinib in ALK-driven malignancies.[1][2] This document
provides a detailed overview of the pharmacokinetic profile of Envonalkib and outlines
protocols for its preclinical analysis to guide researchers in drug development.

Pharmacokinetic Profile of Envonalkib

While detailed preclinical pharmacokinetic data for Envonalkib in animal models is not
extensively available in the public domain, human pharmacokinetic studies provide valuable
insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Human Pharmacokinetic Data

A Phase | mass balance study in healthy Chinese male subjects following a single oral dose of
600 mg [14C]envonalkib revealed the following:[3][4]

o Absorption: The median time to maximum plasma concentration (Tmax) for total radioactivity
was 4 hours.[3][4] The pharmacokinetic profile showed dose proportionality from 200 to 600
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mg twice a day (BID), with absorption saturation observed at 800 mg.[1]

 Distribution: The exposure to total radioactivity was significantly higher than that of the
unchanged parent drug in plasma.[3][4]

o Metabolism: Envonalkib undergoes extensive metabolism, with 15 metabolites identified in
plasma, urine, and feces.[3][4] The metabolism is predominantly mediated by the
cytochrome P450 3A (CYP3A) enzyme. Unchanged envonalkib and its major metabolite
M315 were the primary components in plasma, accounting for 20.37% and 33.33% of the
total plasma radioactivity, respectively.[3][5]

o Excretion: The mean total recovery of the radiolabeled dose was 93.93% over 504 hours,
with 78.71% excreted in the feces and 15.23% in the urine.[3][4] The major component in
urine was the O-dealkylation metabolite M315, while the cysteine conjugate M434-1 was the
primary component in feces.[5]

» Half-life: The mean elimination half-life (t1/2) of total radioactivity in plasma was 65.2 hours.

[31[4]

Data Presentation

The following table summarizes the key pharmacokinetic parameters of Envonalkib in

humans.
Parameter Value Reference
Tmax (total radioactivity) 4 hours [3114]
t1/2 (total radioactivity) 65.2 hours [3114]
Primary Route of Excretion Feces (78.71%) [3114]
Primary Metabolizing Enzyme CYP3A [5]

) . ) Unchanged Envonalkib,
Major Circulating Components ) [31[5]
Metabolite M315

Signaling Pathways of Envonalkib
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Envonalkib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell
proliferation, survival, and migration. The primary targets are ALK and c-Met.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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